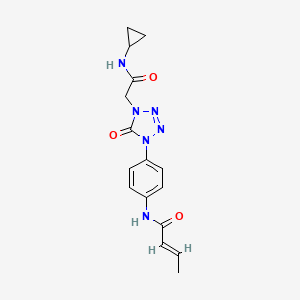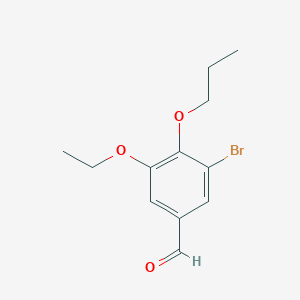
(2-Phenyl-ethenesulfonylamino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration of the molecule. Generally, the synthesis might involve a Friedel-Crafts alkylation to introduce the ethene group to the benzene ring, followed by various other reactions to introduce the sulfonyl, amino, and acetic acid groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring would provide a planar, aromatic base for the molecule, while the other groups would add various degrees of polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups. The benzene ring might undergo electrophilic aromatic substitution . The amino and carboxylic acid groups could participate in acid-base reactions. The sulfonyl group might undergo nucleophilic substitution or elimination reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of a benzene ring might make it relatively nonpolar and insoluble in water, while the amino and carboxylic acid groups could allow for some degree of solubility through hydrogen bonding .Scientific Research Applications
1. Structural and Conformational Studies
(2-Phenyl-ethenesulfonylamino)-acetic acid and its derivatives have been the subject of structural and conformational studies. These studies have provided insights into the preferred conformers of the compound, as well as its acidity in different solvents, such as DMSO (Duarte-Hernández et al., 2015).
2. Synthesis and Coordination in Organometallic Chemistry
The compound has been utilized in the synthesis and coordination study of organometallic compounds. Research in this area includes the synthesis of new tin compounds derived from (2-Phenyl-ethenesulfonylamino)-acetic acid (Duarte-Hernández et al., 2017).
3. Antimicrobial Activity of Derivatives
Derivatives of (2-Phenyl-ethenesulfonylamino)-acetic acid have been evaluated for their antimicrobial properties. Studies have shown that some derivatives exhibit moderate to potent antimicrobial activity against various bacterial and fungal strains (Sharshira & Hamada, 2012).
4. Role in Nonlinear Optical Applications
A study involving aryl-bithiophene based systems with (2-Phenyl-ethenesulfonylamino)-acetic acid derivatives explored their application in nonlinear optical properties. These compounds' electronic structure and molecular nonlinearity response were investigated, highlighting their potential in this field (Fernandes et al., 2018).
5. Inhibitory Potential in Biochemical Pathways
The inhibitory potential of derivatives of this compound in biochemical pathways, such as carbonic anhydrase inhibition, has been investigated. This research provides insights into the pharmacological potential of these compounds (Abdel-Aziz et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[(E)-2-phenylethenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-11-16(14,15)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2,(H,12,13)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENSSPRDYYRKBA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-ethenesulfonylamino)-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2474705.png)

![Methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate](/img/structure/B2474707.png)

![2-(6-chloro-2-pyridinyl)-4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2474709.png)


![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2474715.png)


![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)
![1,3-dimethyl-6-(naphthalen-1-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2474724.png)
![N-[4-(acetylamino)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2474726.png)